Product packaging for (E)-Naringenin chalcone(Cat. No.:CAS No. 73692-50-9)

(E)-Naringenin chalcone

Cat. No.: B150382
CAS No.: 73692-50-9
M. Wt: 272.25 g/mol
InChI Key: YQHMWTPYORBCMF-ZZXKWVIFSA-N
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Description

The Role of Naringenin (B18129) Chalcone (B49325) as a Flavonoid Intermediate

Naringenin chalcone occupies a crucial branching point in plant metabolic pathways, specifically as the first committed intermediate in the biosynthesis of most flavonoids. rsc.orgwikipedia.orgnih.govoup.com It is synthesized from the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by the enzyme chalcone synthase (CHS). rsc.orgwikipedia.orgnih.govoup.com

Following its formation, naringenin chalcone can undergo several enzymatic transformations, leading to the synthesis of various flavonoid subclasses. The most common fate in many plants is its isomerization into the flavanone (B1672756) naringenin, a reaction primarily catalyzed by chalcone isomerase (CHI). wikipedia.orgnih.govoup.comjst.go.jp This isomerization involves the cyclization of the chalcone structure to form a six-membered ring. Naringenin then serves as a precursor for a vast array of downstream flavonoids, including flavones, flavonols, anthocyanins, and proanthocyanidins. nih.govoup.comnih.gov

However, naringenin chalcone can also be a substrate for alternative enzymatic reactions. For example, in some plants, it can be directly reduced to dihydrochalcones like phloretin (B1677691) by enzymes such as naringenin chalcone reductase (NCR). oup.com It has also been shown to be a substrate for chalcone reductase (CHR) in the biosynthesis of deoxyflavonoids like isoliquiritigenin (B1662430) in certain plants, such as legumes. jst.go.jp This highlights its versatility as a metabolic intermediate that can be channeled into different branches of the phenylpropanoid pathway depending on the enzymatic machinery present in the plant species.

The instability of naringenin chalcone, which can spontaneously cyclize to naringenin, is a factor influencing its metabolic fate and the efficiency of enzymatic reactions utilizing it as a substrate. jst.go.jp Research has explored the interaction between CHS and CHI, suggesting that chalcone isomerase-like (CHIL) proteins can enhance the efficiency of naringenin chalcone formation and subsequent isomerization by interacting closely with CHS, potentially preventing the formation of unwanted side products. oup.comnih.govmdpi.com

Data on the kinetic properties of enzymes utilizing naringenin chalcone as a substrate provide insight into its metabolic flux. For instance, studies on tomato chalcone synthase (SlCHS) have characterized its canonical activity in synthesizing naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA. nih.gov

Prevalence and Significance of Naringenin Chalcone in Plant Systems

Naringenin chalcone is found in various plant tissues and species, reflecting its fundamental role in flavonoid biosynthesis across the plant kingdom. It has been identified in the peel and pericarp of tomatoes (Solanum lycopersicum), where it can be present in relatively high concentrations. rsc.orgacs.orgresearchgate.net Its occurrence in tomatoes can vary depending on the stage of ripening, with higher concentrations often observed at the turning stage. rsc.org

The significance of naringenin chalcone in plant systems extends beyond its role as a biosynthetic intermediate. As a chalconoid itself, it can possess biological activities. While its primary importance lies in being converted to other flavonoids, research indicates that naringenin chalcone can also accumulate and potentially exert effects within the plant or upon consumption by herbivores or humans. For instance, studies have explored its presence in the lignin (B12514952) structure of plants like papyrus, suggesting potential roles in cell wall composition and rigidity. nih.gov

The concentration of naringenin chalcone in plants can be influenced by genetic factors and environmental conditions. Metabolic engineering approaches aimed at altering flavonoid profiles in plants often target enzymes involved in naringenin chalcone synthesis or its subsequent conversion, highlighting its strategic position in plant metabolism. nih.govnih.gov

Table 1: Reported Occurrence of Naringenin Chalcone in Selected Plants

Plant SpeciesTissue/Part ReportedNotesSource
Solanum lycopersicum (Tomato)Peel, PericarpConcentration varies with ripening stage rsc.orgacs.orgresearchgate.net
Cyperus papyrus (Papyrus)Rind (Lignin)Incorporated into lignin structure nih.gov
Malus species (Apple)LeavesInvolved in dihydrochalcone (B1670589) synthesis oup.com
Glycyrrhiza glabra (Licorice)Not specifiedSource of bioactive chalcones rsc.org
FingerrootNot specifiedSource of chalcones rsc.org

Historical Context of Naringenin Chalcone Research and Key Discoveries

Research into naringenin chalcone is intrinsically linked to the broader study of flavonoid biosynthesis, a pathway that has been investigated for several decades. Early studies focused on elucidating the enzymatic steps involved in the formation of flavonoids in various plant species. The identification of chalcone synthase (CHS) as the enzyme responsible for the initial condensation reaction leading to naringenin chalcone was a key discovery, establishing this compound's position at the entry point of the pathway. wikipedia.org

The subsequent discovery and characterization of chalcone isomerase (CHI), which catalyzes the conversion of naringenin chalcone to naringenin, further solidified the understanding of naringenin chalcone's role as a central intermediate. wikipedia.orgnih.govoup.comjst.go.jp Early research using radiolabeled precursors helped trace the flow of carbon atoms from simple phenylpropanoids and malonyl-CoA into the flavonoid structure, confirming naringenin chalcone as the initial C15 intermediate. oup.comjst.go.jp

Distinguishing naringenin chalcone from its isomer naringenin in research proved important, as the rapid spontaneous isomerization of the chalcone could sometimes lead to naringenin being initially detected as the primary product of CHS activity in in vitro experiments. jst.go.jp This led to the enzyme initially being referred to as "flavanone synthase" before being corrected to "chalcone synthase" once naringenin chalcone was identified as the true initial enzymatic product. jst.go.jp

More recent research has continued to explore the nuances of naringenin chalcone metabolism. Discoveries regarding alternative enzymatic fates, such as the reduction to dihydrochalcones by NCR or conversion to deoxyflavonoids by CHR, have expanded the understanding of how naringenin chalcone can be shunted into different specialized metabolic pathways in specific plant lineages. jst.go.jpoup.com The investigation of chalcone isomerase-like proteins and their interaction with CHS represents another area of ongoing research aimed at understanding the regulation and efficiency of naringenin chalcone biosynthesis and utilization. oup.comnih.govmdpi.com

The development of analytical techniques, such as chromatography and mass spectrometry, has been crucial in the detection, identification, and quantification of naringenin chalcone in various plant extracts, enabling detailed studies of its distribution and metabolic fate. acs.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O5 B150382 (E)-Naringenin chalcone CAS No. 73692-50-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H12O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-8,16-17,19-20H/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YQHMWTPYORBCMF-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O
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Molecular Formula

C15H12O5
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DSSTOX Substance ID

DTXSID101043553
Record name (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one
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Molecular Weight

272.25 g/mol
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Physical Description

Solid
Record name Chalconaringenin
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CAS No.

25515-46-2, 73692-50-9, 5071-40-9
Record name Naringenin chalcone
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Record name Naringenin chalcone
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Record name (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one
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Record name Naringenin chalcone
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Record name NARINGENIN CHALCONE
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Melting Point

184 °C
Record name Chalconaringenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways of Naringenin Chalcone

Enzymatic Synthesis via Chalcone (B49325) Synthase (CHS)

The initial and rate-limiting step in flavonoid biosynthesis is the formation of naringenin (B18129) chalcone, a reaction catalyzed by the enzyme chalcone synthase (CHS). wikipedia.orgnih.gov CHS is a type III polyketide synthase that facilitates the condensation of specific precursor molecules to construct the fundamental C6-C3-C6 skeleton of chalcones. wikipedia.orgjst.go.jp

Substrates and Cofactors in CHS-Catalyzed Reactions

The enzymatic synthesis of naringenin chalcone by CHS utilizes one molecule of 4-coumaroyl-CoA as the starter molecule and three molecules of malonyl-CoA as extender units. wikipedia.orgnih.gov The reaction does not require a metal cofactor but is dependent on a highly conserved catalytic triad (B1167595) within the enzyme's active site, consisting of cysteine, histidine, and asparagine residues. wikipedia.orgmdpi.com The cysteine residue, in particular, plays a crucial role as a nucleophile in the catalytic process. nih.gov

Substrate/CofactorRole in Naringenin Chalcone Biosynthesis
4-Coumaroyl-CoAStarter molecule that provides the B-ring and the adjacent three-carbon bridge.
Malonyl-CoAProvides the three acetate (B1210297) units that form the A-ring of the chalcone.
Cysteine ResidueActs as the active site nucleophile, forming a covalent intermediate with the growing polyketide chain.

Mechanism of Tetraketide Formation and Cyclization

The catalytic mechanism of CHS begins with the transfer of the coumaroyl group from 4-coumaroyl-CoA to the active site cysteine residue (Cys164). nih.gov This is followed by three sequential decarboxylative condensation reactions, with each step adding a two-carbon unit from a malonyl-CoA molecule to the growing polyketide chain. wikipedia.orgscispace.com This series of reactions results in the formation of a linear tetraketide intermediate covalently bound to the enzyme. scispace.comnih.gov

The final step is an intramolecular Claisen condensation, a cyclization reaction that forms the aromatic A-ring. nih.gov The enzyme's active site architecture guides the folding of the linear tetraketide, positioning it for a regiospecific cyclization and subsequent aromatization to yield naringenin chalcone. scispace.comnih.gov

Interconversion with Naringenin

Naringenin chalcone can exist in equilibrium with its cyclic isomer, the flavanone (B1672756) naringenin. This interconversion is a critical juncture in the flavonoid pathway, as the flavanone serves as the precursor for a vast array of downstream flavonoid compounds.

Chalcone Isomerase (CHI) Activity and Stereospecific Isomerization

The cyclization of naringenin chalcone to naringenin is efficiently catalyzed by the enzyme chalcone isomerase (CHI). nih.govoup.com CHI facilitates a stereospecific intramolecular Michael-type addition, which results in the formation of the heterocyclic C-ring of the flavanone. frontiersin.org This enzymatic reaction is highly specific, producing almost exclusively the (2S)-enantiomer of naringenin. oup.com The turnover rate of this reaction is significantly increased in the presence of CHI, by a factor of 107. mdpi.com

Spontaneous Cyclization and its Physiological Implications

In the absence of CHI, naringenin chalcone can undergo spontaneous cyclization to form naringenin. wikipedia.org This non-enzymatic reaction is much slower and lacks stereospecificity, resulting in a racemic mixture of (2R)- and (2S)-naringenin. nih.gov The physiological significance of CHI lies in its ability to ensure the rapid and stereospecific production of (2S)-naringenin, which is the biologically active form and the correct substrate for the downstream enzymes in the flavonoid biosynthetic pathway. nih.gov An equilibrium between naringenin chalcone and naringenin occurs readily in neutral and alkaline conditions. acs.orgnih.gov

Type I, Type II, and Type IV CHI Proteins and their Specificities

Chalcone isomerase proteins are categorized into different types based on their substrate specificity and evolutionary lineage. frontiersin.org

Type I CHI: These are the most common type of CHIs found in most vascular plants. frontiersin.org They exhibit high specificity for naringenin chalcone as their substrate, catalyzing its conversion to (2S)-naringenin. mdpi.comnih.gov

Type II CHI: These enzymes are predominantly found in leguminous plants. mdpi.comnih.gov They possess a broader substrate specificity and can isomerize both naringenin chalcone and isoliquiritigenin (B1662430) (a 6'-deoxychalcone) to their corresponding flavanones. oup.comoup.com This broader activity is crucial for the biosynthesis of 5-deoxy(iso)flavonoids in legumes. oup.com

Type IV CHI: These are also known as CHI-like proteins (CHIL). mdpi.com While they share a similar protein fold with other CHIs, they lack isomerase activity. frontiersin.org Instead, some have been shown to function as fatty acid-binding proteins, while others can interact with CHS to enhance the efficiency of chalcone synthesis by preventing the formation of side products. mdpi.comresearchgate.net

Divergence Points in Deoxyflavonoid Biosynthesis

Naringenin chalcone stands at a critical metabolic crossroads, serving as the direct precursor not only for the vast family of flavonoids but also as the divergence point for the biosynthesis of deoxyflavonoids. This branching is determined by the enzymatic fate of the naringenin chalcone molecule. While the canonical flavonoid pathway proceeds through isomerization, the entry into the deoxyflavonoid pathway is controlled by a reductive step, marking a significant divergence in the downstream metabolic cascade.

Role of Chalcone Reductase (CHR) and its Substrate Specificity

The key enzyme governing the entry into the deoxyflavonoid pathway is Chalcone Reductase (CHR). nih.gov For a considerable time, the precise substrate of CHR was a subject of debate, with some theories suggesting it acted on a polyketide intermediate before the formation of a chalcone. jst.go.jpnih.gov However, recent in vitro studies have definitively demonstrated that naringenin chalcone itself is a direct substrate for CHR. nih.govjst.go.jp

CHR, a member of the aldo-keto reductase (AKR) superfamily, catalyzes the reduction of naringenin chalcone to produce isoliquiritigenin, the foundational precursor for deoxyflavonoids. nih.govjst.go.jp This reaction is crucial as it removes a hydroxyl group from what will become the B-ring of the flavonoid skeleton. jst.go.jp Enzymatic assays have confirmed that CHR acts on naringenin chalcone but does not react with its isomerized form, naringenin, highlighting the enzyme's specificity for the open-chain chalcone structure. jst.go.jp The instability of naringenin chalcone, which rapidly and spontaneously isomerizes to naringenin under physiological conditions, was a primary reason for the historical difficulty in identifying it as the true substrate for CHR. jst.go.jp

The confirmation of naringenin chalcone as the substrate for CHR solidifies the enzyme's name and clarifies its role as the gatekeeper to deoxyflavonoid biosynthesis. nih.gov

Distinction from Flavonoid Pathway Branching

The biosynthesis of flavonoids and deoxyflavonoids represents two distinct and competing pathways that diverge from the common precursor, naringenin chalcone. jst.go.jp The metabolic partitioning is dictated by the action of one of two enzymes: Chalcone Isomerase (CHI) or Chalcone Reductase (CHR).

Flavonoid Pathway: In the general flavonoid pathway, which is ubiquitous in higher plants, naringenin chalcone undergoes intramolecular cyclization to form the flavanone (2S)-naringenin. rsc.orgnih.govresearchgate.net This reaction, which can occur spontaneously, is efficiently and stereospecifically catalyzed by the enzyme Chalcone Isomerase (CHI). wikipedia.orgnih.gov Naringenin then serves as the central precursor for the synthesis of a wide array of flavonoid classes, including flavones, flavonols, and anthocyanins. rsc.orgnih.gov

Deoxyflavonoid Pathway: In certain plants, notably legumes, an alternative pathway exists. jst.go.jp Here, Chalcone Reductase (CHR) competes with CHI for their common substrate, naringenin chalcone. jst.go.jp Instead of isomerization, CHR reduces naringenin chalcone to isoliquiritigenin. nih.gov This product lacks a hydroxyl group at the 6' position compared to naringenin chalcone, and it serves as the entry point for the biosynthesis of 5-deoxyflavonoids, such as daidzein. jst.go.jp

The critical distinction lies in the initial enzymatic step post-chalcone synthesis: isomerization by CHI leads to flavonoids, whereas reduction by CHR leads to deoxyflavonoids. This enzymatic competition at the naringenin chalcone node is a crucial regulatory point that determines the downstream profile of specialized metabolites in a plant. jst.go.jp

Metabolic Engineering and Synthetic Biology Approaches for Naringenin Chalcone Production

The pivotal role of naringenin chalcone as a precursor to valuable flavonoids has driven significant interest in developing microbial bio-factories for its production. Metabolic engineering and synthetic biology provide powerful tools to construct and optimize biosynthetic pathways in tractable hosts like Escherichia coli and Saccharomyces cerevisiae, offering a sustainable alternative to plant extraction or chemical synthesis. nih.govoup.com

Enhancing Naringenin Chalcone Yields in Microbial Systems

A primary goal in metabolic engineering is to maximize the titer, yield, and productivity of the target compound. For naringenin chalcone, this involves engineering the host to efficiently supply the necessary precursors: one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA. nih.gov

Key strategies to enhance yields include:

Increasing Precursor Availability: Malonyl-CoA is a particularly crucial precursor, as it is also essential for fatty acid biosynthesis and cell growth. nih.gov Engineering strategies focus on overexpressing enzymes like acetyl-CoA carboxylase (ACC) to boost the conversion of acetyl-CoA to malonyl-CoA. nih.gov Furthermore, balancing the metabolic flux between cell growth and product formation is critical, with some approaches using dynamic regulation networks to sense metabolite accumulation and adjust gene expression accordingly. nih.gov

Pathway Optimization: The expression levels of the biosynthetic genes—typically a tyrosine ammonia-lyase (TAL) or a phenylalanine ammonia-lyase (PAL), a 4-coumarate:CoA ligase (4CL), and a chalcone synthase (CHS)—must be carefully balanced to avoid the accumulation of inhibitory intermediates and to maximize carbon flux towards the final product. oup.comresearchgate.net High-throughput screening of different enzyme orthologs and promoter strengths is often employed to find the optimal combination for a specific host strain. oup.comtechnion.ac.il

Host Strain Engineering: Utilizing host strains that are naturally adept at producing precursors can significantly boost yields. For example, strains engineered to overproduce L-tyrosine have been used as a platform to achieve high titers of naringenin, with one study reporting up to 765.9 mg/L. researchgate.net

Table 1: Examples of Engineered Microbial Systems for Naringenin Production
MicroorganismKey Engineering StrategyReported Naringenin Titer (mg/L)Reference
Escherichia coliTyrosine-overproducing strain, screening of TAL, 4CL, CHS, and CHI enzymes765.9 researchgate.net
Escherichia coliGenome-integrated tyrosine pathway, pathway balancing484 oup.com
Acinetobacter baylyi ADP1Knockout of p-coumarate catabolism, novel combination of CHS and CHI17.9 researchgate.net

Manipulation of Chalcone Synthase and Isomerase Genes

Chalcone Synthase (CHS) and Chalcone Isomerase (CHI) are the terminal enzymes in the biosynthesis of naringenin from its CoA precursors and are primary targets for genetic manipulation to improve efficiency.

Chalcone Synthase (CHS) is the key enzyme that catalyzes the condensation reaction to form naringenin chalcone. wikipedia.org Its catalytic efficiency can be a rate-limiting step. Strategies to optimize this step include:

Enzyme Mining and Mutagenesis: Screening CHS enzymes from various plant sources can identify variants with superior activity or better expression in a microbial host. researchgate.net Additionally, high-throughput screening techniques can be used to rapidly identify CHS mutants with improved catalytic performance. technion.ac.il

Protein-Protein Interactions: CHS is known to form parts of larger enzyme complexes, or metabolons, in plants. wikipedia.org One critical interaction is with CHI-like (CHIL) proteins. nih.govfrontiersin.org These are non-catalytic proteins that bind to CHS and help ensure the correct folding and channeling of the polyketide intermediate, thereby enhancing the production of naringenin chalcone. nih.gov

Chalcone Isomerase (CHI) catalyzes the rapid and specific cyclization of naringenin chalcone to naringenin. While this reaction can occur spontaneously, the enzymatic conversion is significantly more efficient and prevents the accumulation of the unstable chalcone intermediate. nih.govnih.gov Co-expressing a highly active CHI with CHS is a standard strategy to "pull" the metabolic flux towards the desired flavanone product by efficiently removing the chalcone intermediate. researchgate.net

Strategies for Reducing By-product Formation

A significant challenge in the microbial production of naringenin chalcone is the formation of undesired by-products due to the "derailment" of the CHS-catalyzed reaction. nih.govfrontiersin.org CHS can prematurely release improperly folded or cyclized polyketide intermediates, which then form shunt products.

The primary by-products identified in engineered systems are:

p-Coumaroyl triacetic acid lactone (CTAL) nih.gov

Bis-noryangonin (BNY) nih.gov

Incorporation of Naringenin Chalcone into Lignin (B12514952) Polymerization

Recent scientific investigations have revealed that naringenin chalcone, alongside other flavonoids, can function as a non-canonical monomer in the process of lignification. This incorporation expands the traditional understanding of lignin composition, which has historically focused on the three canonical monolignols: p-coumaryl, coniferyl, and sinapyl alcohols. The presence of phenolic compounds like naringenin chalcone at the site of lignification allows them to participate in the radical coupling reactions that form the complex lignin polymer.

Formation of Carbon-Carbon Linkages

The chemical structure of naringenin chalcone provides multiple sites for potential linkages within the lignin polymer. Unlike some flavonoids that are limited to forming ether bonds, naringenin chalcone's unsubstituted B-ring allows for the formation of more robust carbon-carbon linkages. nih.gov Research has indicated the formation of 3'-β or 5'-β linkages, which result in the creation of phenylcoumaran structures. nih.govnih.gov These carbon-carbon bonds are not susceptible to cleavage by certain chemical degradation methods like Derivatization Followed by Reductive Cleavage (DFRC), suggesting a stable integration into the lignin structure. nih.gov

Furthermore, the conjugated double bond present in the chalcone structure offers an additional site for radical coupling reactions, leading to further integration into the lignin polymer. nih.govnih.govosti.gov This versatility in forming different types of linkages contributes to the structural diversity and complexity of lignins that incorporate naringenin chalcone.

The table below summarizes the potential linkage types formed by naringenin chalcone during lignin polymerization.

Linkage TypeInvolved Structural Feature of Naringenin ChalconeResulting Structure
Ether Linkages (e.g., 4'–O–β)B-ring hydroxyl groupβ-aryl ether units
Carbon-Carbon Linkages (e.g., 3'–β, 5'–β)Unsubstituted B-ringPhenylcoumaran structures
Linkages via Conjugated Double Bondα,β-unsaturated ketone systemComplex cross-linked structures

NMR Analysis of Lignin Integration

The definitive identification and structural elucidation of non-canonical monomers within the complex lignin polymer heavily rely on advanced analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool. Two-dimensional Heteronuclear Single Quantum Coherence (2D HSQC) NMR has been instrumental in providing evidence for the incorporation of naringenin chalcone into the lignin of various plant species, including papyrus and transgenic poplars. nih.govnih.gov

HSQC NMR experiments allow for the visualization of correlations between protons and their directly attached carbon atoms. In the context of lignin analysis, specific cross-peaks in the NMR spectrum serve as fingerprints for different inter-unit linkages and monomeric subunits. The analysis of lignin from plants incorporating naringenin chalcone has revealed unique signals that correspond to the structural motifs of the chalcone, confirming its covalent integration into the polymer. researchgate.net While direct signals for 4′–O–β ether linkages involving naringenin chalcone can be challenging to detect in HMBC spectra, their presence is supported by the release of naringenin chalcone during DFRC analysis. nih.gov The combination of different NMR techniques provides a comprehensive picture of how naringenin chalcone is structurally integrated into the lignin backbone.

Molecular Mechanisms of Action of Naringenin Chalcone

Interactions with Cellular Signaling Pathways

Naringenin (B18129) chalcone's influence on cellular function is significantly mediated by its interaction with key signaling cascades that regulate inflammation, oxidative stress, and metabolism.

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial regulators of the inflammatory response. Chalcones, the class of compounds to which naringenin chalcone (B49325) belongs, are known to suppress NF-κB-mediated inflammation. nih.govelsevierpure.com The mechanism often involves preventing the degradation of IκBα, an inhibitory protein, which in turn blocks the translocation of the NF-κB p65 subunit to the nucleus where it would otherwise activate pro-inflammatory genes. nih.govnih.gov

Similarly, polyphenolic compounds can regulate the MAPK signaling pathway, which is implicated in cellular processes like proliferation, differentiation, and apoptosis. jcpres.com The flavanone (B1672756) naringenin, which is the cyclized form of naringenin chalcone, has been shown to inhibit MAPK pathways, thereby reducing the expression of inflammatory mediators. researchgate.netnih.gov Naringin (B1676962), a related flavonoid, was found to protect cardiac cells from high-glucose-induced injury by inhibiting the activation of the MAPK pathway, including p38 MAPK, ERK1/2, and JNK. nih.gov While direct studies on naringenin chalcone are less common, its structural class and relation to naringenin suggest a similar modulatory role in these critical inflammatory pathways.

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) system is the primary regulator of the cellular antioxidant response. Chalcones are recognized as potent activators of this pathway. nih.govresearchgate.net Their α,β-unsaturated carbonyl structure can interact with cysteine residues on Keap1, the negative regulator of Nrf2. nih.gov This interaction leads to a conformational change in Keap1, causing it to release Nrf2. nih.govresearchgate.net

Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. nih.govfrontiersin.org This binding initiates the transcription of a wide array of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione (B108866) synthesis. nih.govresearchgate.net The activation of the Nrf2-Keap1 system is a key mechanism by which chalcones protect cells from oxidative stress and inflammation. researchgate.net The flavanone naringenin has also been demonstrated to reduce oxidative stress and improve mitochondrial dysfunction through the activation of this Nrf2/ARE signaling pathway in neurons. nih.gov

Mitochondria are central to cellular energy metabolism and are increasingly recognized as a target for bioactive compounds. Research on the closely related flavanone, naringenin, has shown that it can improve mitochondrial function and biogenesis. In models of cardiac injury, naringenin was found to preserve mitochondrial function by activating the AMPK-SIRT3 signaling pathway. researchgate.net It has also been shown to ameliorate mitochondrial dysfunction in neurons by increasing levels of high-energy phosphates and enhancing mitochondrial membrane potential, an effect linked to its activation of the Nrf2 pathway. nih.gov Naringin, another related compound, has been found to protect against acetaminophen-induced liver damage by promoting mitochondrial fusion and upregulating antioxidant enzymes. nih.gov These findings suggest that the core structure shared by naringenin chalcone may have a beneficial impact on mitochondrial health and energy production, though direct research on the chalcone is needed to confirm these effects.

Receptor Binding and Enzyme Inhibition

Beyond signaling pathways, naringenin chalcone's mechanisms of action include direct interactions with nuclear receptors and the inhibition of key enzymes involved in physiological responses.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) is a nuclear receptor that plays a critical role in regulating adipogenesis, glucose metabolism, and inflammation. openmedicinalchemistryjournal.commdpi.com Activation of PPAR-γ is a therapeutic target for metabolic diseases. openmedicinalchemistryjournal.com Studies have demonstrated that naringenin, the cyclized flavanone form of naringenin chalcone, functions as a PPAR-γ agonist. nih.govfrontiersin.org In adipocytes, naringenin was shown to activate PPAR-γ reporters, and the knockdown of PPAR-γ attenuated the upregulation of the thermogenic gene Ucp1 by naringenin. nih.govresearchgate.net The chalcone scaffold itself has been utilized in the development of synthetic PPAR agonists. openmedicinalchemistryjournal.com This suggests that naringenin chalcone may also interact with and activate PPAR-γ, thereby influencing metabolic and inflammatory gene expression, a hypothesis that warrants further direct investigation.

One of the most well-documented activities of naringenin chalcone is its ability to inhibit the release of histamine (B1213489) from mast cells, a key event in allergic reactions. nih.gov Histamine release is a central component of type 1 hypersensitivity reactions. nih.govunesp.br In an in vitro study using a tomato skin extract, naringenin chalcone was identified as the active compound responsible for strongly inhibiting histamine release. nih.gov The study determined its half-maximal inhibitory concentration (IC50), providing a quantitative measure of its potency in this anti-allergic mechanism. nih.gov This inhibitory action on mast cell degranulation underscores its potential role in modulating allergic responses. science.gov

Data Tables

Table 1: Pathway Modulation by Naringenin Chalcone and Related Compounds This table is interactive. Click on the headers to sort.

Compound Pathway/Receptor Effect Reference
Chalcones (General) NF-κB Pathway Inhibition nih.govelsevierpure.com
Naringenin NF-κB Pathway Inhibition nih.govresearchgate.net
Chalcones (General) Nrf2-Keap1 System Activation nih.govresearchgate.net
Naringenin Nrf2-Keap1 System Activation nih.gov
Naringenin Mitochondrial Function Improvement nih.govresearchgate.net
Naringenin PPAR-γ Activation nih.govfrontiersin.org

Table 2: Research Findings on Histamine Release Inhibition This table is interactive. Click on the headers to sort.

Compound Finding Value Source Organism Reference

Effects on COX-2 Enzymes and Prostaglandin (B15479496) Synthesis

Naringenin chalcone has demonstrated potential anti-inflammatory effects by interacting with the cyclooxygenase-2 (COX-2) enzyme and subsequently influencing prostaglandin synthesis. Prostaglandins (B1171923) are crucial lipid compounds that mediate inflammatory responses, pain, and fever. The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, with COX-2 being an inducible enzyme that is significantly upregulated at sites of inflammation.

Research suggests that flavonoids, the class of compounds to which naringenin chalcone belongs, may possess the ability to bind to and inhibit the activity of COX-2. This inhibition is a key mechanism in the anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs). Some studies propose a dual inhibitory activity for naringenin chalcone, targeting both COX and lipoxygenase (LOX) pathways, which would provide a broader spectrum of anti-inflammatory action. By inhibiting COX-2, naringenin chalcone can effectively reduce the production of prostaglandins, thereby mitigating the inflammatory cascade. The anti-inflammatory activity of naringenin chalcone has been observed in models of ear edema induced by arachidonic acid (AA) and tetradecanoylphorbol-13-acetate (TPA). acs.org

Inhibition of Monocyte Chemoattractant Protein-1 (MCP-1) and Nitric Oxide (NO) Production

Naringenin chalcone has been shown to exert its anti-inflammatory effects through the dose-dependent inhibition of key inflammatory mediators, including Monocyte Chemoattractant Protein-1 (MCP-1) and nitric oxide (NO). frontiersin.orgmedchemexpress.com MCP-1 is a chemokine that plays a critical role in the recruitment of monocytes to sites of inflammation. By inhibiting the production of MCP-1, naringenin chalcone can reduce the infiltration of inflammatory cells, thereby dampening the inflammatory response. frontiersin.orgmedchemexpress.com

Furthermore, naringenin chalcone has been observed to inhibit the production of nitric oxide (NO). frontiersin.orgmedchemexpress.com While NO has important physiological roles, its overproduction by inducible nitric oxide synthase (iNOS) during inflammation can lead to tissue damage. Research has shown that naringenin chalcone can inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264 macrophages in a dose-dependent manner. frontiersin.org This inhibitory action on both MCP-1 and NO production highlights the potential of naringenin chalcone as a modulator of inflammatory processes. frontiersin.orgmedchemexpress.com

Table 1: Effect of Naringenin Chalcone on Inflammatory Mediators

MediatorEffect of Naringenin ChalconeCell Line
MCP-1InhibitionRAW 264 Macrophages
Nitric Oxide (NO)InhibitionRAW 264 Macrophages

Mechanism of Apoptosis Induction

Dose- and Time-Dependent Cytotoxicity in Cancer Cell Lines

Naringenin chalcone has demonstrated significant cytotoxic effects against various cancer cell lines in a dose- and time-dependent manner. medchemexpress.com This indicates that the cancer-killing ability of naringenin chalcone increases with both higher concentrations and longer exposure times. For instance, in studies involving U87MG human glioblastoma cells, naringenin chalcone induced apoptosis in a dose-dependent fashion. medchemexpress.com The cytotoxic effect was observed to increase sharply at concentrations above 50 μM. medchemexpress.com This suggests a threshold concentration is required to initiate a significant apoptotic response in these cancer cells. The observed cytotoxicity is characterized by morphological changes typical of apoptosis, such as cell shrinkage and the formation of apoptotic bodies. medchemexpress.com

Table 2: Cytotoxicity of Naringenin Chalcone in U87MG Human Glioblastoma Cells

Concentration (μM)Incubation Time (h)Effect
0 - 10048Dose-dependent induction of apoptosis
> 50Not SpecifiedSharp increase in cytotoxicity

Modulation of Cell Cycle Progression and Signaling Molecules (e.g., p53, Bcl-2)

The induction of apoptosis by naringenin chalcone is intricately linked to its ability to modulate cell cycle progression and key signaling molecules that regulate cell survival and death, such as p53 and Bcl-2. Flavonoids, in general, are known to interfere with the cell cycle of cancer cells, often leading to cell cycle arrest at different phases, which can precede apoptosis. nih.gov

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Activation of p53 can halt the cell cycle and initiate apoptosis in response to cellular stress or DNA damage. Research on related flavonoids suggests that they can impact the p53 signaling pathway. mdpi.comnih.gov This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. frontiersin.org The balance between these pro- and anti-apoptotic members of the Bcl-2 family is critical in determining a cell's fate. By shifting this balance in favor of apoptosis, naringenin chalcone can effectively promote the death of cancer cells. For example, the related compound naringenin has been shown to impact the tumor suppressor gene p53, which in turn leads to the upregulation of Bax and suppression of Bcl-2. researchgate.net

Pharmacological and Biological Activities of Naringenin Chalcone: in Vitro and in Vivo Research

Anti-inflammatory Efficacy

Research indicates that naringenin (B18129) chalcone (B49325) possesses anti-inflammatory capabilities, demonstrated through its effects on key inflammatory mediators and processes.

Suppression of Pro-inflammatory Cytokines (e.g., TNF-α, MCP-1)

In vitro studies have shown that naringenin chalcone can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1). In lipopolysaccharide (LPS)-stimulated RAW 264 macrophages, naringenin chalcone inhibited the production of MCP-1, TNF-α, and nitric oxide (NO) in a dose-dependent manner. medchemexpress.commedchemexpress.commedchemexpress.comscribd.com This suggests a direct impact on the inflammatory response at the cellular level. The inhibitory effect on MCP-1 and TNF-α production by naringenin chalcone was found to be stronger than that of naringenin in studies investigating the interaction between adipocytes and macrophages. scribd.com

Reduction of Eosinophilic Airway Inflammation and Airway Hyperresponsiveness

In vivo studies using animal models of allergic asthma have demonstrated the efficacy of naringenin chalcone in reducing key indicators of airway inflammation. Oral administration of naringenin chalcone significantly inhibited eosinophilic airway inflammation and airway hyperresponsiveness in allergic asthmatic BALB/c mice. medchemexpress.combiocrick.comresearchgate.netnih.govglpbio.comkjpp.net This suggests a potential therapeutic role in inflammatory airway diseases. The treatment also resulted in a slight reduction in mucus overproduction in these mice. medchemexpress.combiocrick.comresearchgate.netnih.govglpbio.com

Antiallergic Properties

Naringenin chalcone has also exhibited promising antiallergic activities in experimental settings.

Inhibition of IgE-mediated Passive Cutaneous Anaphylaxis

Studies have investigated the effect of naringenin chalcone on IgE-mediated allergic reactions. Naringenin chalcone has been shown to inhibit the anaphylactic response in IgE-mediated passive cutaneous anaphylaxis in mice. medchemexpress.comresearchgate.netnih.govacs.org This effect was observed after intravenous administration. medchemexpress.comresearchgate.netnih.govacs.org Topical application of naringenin chalcone also showed strong antiallergic activity in mouse models. researchgate.netnih.govacs.org In vitro, naringenin chalcone inhibited histamine (B1213489) release from rat peritoneal mast cells with an IC50 value of 68 μg/mL. medchemexpress.comresearchgate.netglpbio.com

Antiobesity and Metabolic Regulation

Investigations into the effects of naringenin chalcone on obesity and metabolic processes suggest a role in metabolic regulation.

Naringenin chalcone has demonstrated effectiveness in enhancing metabolic functions in adipocytes. rsc.orgresearchgate.net Studies using 3T3-L1 adipocytes have shown that naringenin chalcone significantly increases adiponectin mRNA levels and protein secretion. medchemexpress.commedchemexpress.commedchemexpress.comresearchgate.net Adiponectin is an adipokine known to play a crucial role in glucose and lipid metabolism and insulin (B600854) sensitivity. researchgate.netnih.govresearchgate.net Naringenin chalcone also enhanced the activity of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in adipogenesis and glucose homeostasis. medchemexpress.comresearchgate.net Furthermore, DNA microarray experiments revealed that naringenin chalcone up-regulated genes associated with mitochondrial energy metabolism, suggesting insulin-sensitizing effects. researchgate.net In diabetic mice, naringenin chalcone administration increased plasma adiponectin levels. medchemexpress.commedchemexpress.com

Here are some detailed research findings presented in tables:

In Vitro Study: Effect on Pro-inflammatory Cytokines in RAW 264 Macrophages medchemexpress.commedchemexpress.commedchemexpress.com
Stimulus: LPS
Compound: Naringenin Chalcone
Concentration Range: 25-200 μM
Incubation Time: 24 hours
Observed Effects: Inhibition of MCP-1, TNF-α, and NO production (dose-dependent)
In Vivo Study: Effect on Allergic Asthma in BALB/c Mice medchemexpress.combiocrick.comresearchgate.netnih.govglpbio.comkjpp.net
Model: Ovalbumin-induced allergic asthma
Compound: Naringenin Chalcone
Dose: 0.8 mg/kg (oral administration, daily)
Observed Effects: Reduced eosinophilic airway inflammation, reduced airway hyperresponsiveness
Additional Findings: Suppressed Th2 cytokine production by splenic CD4+ T cells, slightly reduced mucus overproduction
In Vitro Study: Effect on Adipocyte Function in 3T3-L1 Adipocytes medchemexpress.commedchemexpress.commedchemexpress.comresearchgate.net
Compound: Naringenin Chalcone
Concentration Range: 25-100 μM
Incubation Time: 8 days (for mRNA), replenished every 2 days (for protein)
Observed Effects: Increased adiponectin mRNA levels (up to 8.0-fold), increased adiponectin protein secretion (up to 2.2-fold)
Additional Findings: Enhanced PPARγ activity, up-regulated genes related to mitochondrial energy metabolism
In Vivo Study: Effect on IgE-mediated Passive Cutaneous Anaphylaxis in Mice medchemexpress.comresearchgate.netnih.govacs.org
Model: IgE-mediated passive cutaneous anaphylaxis
Compound: Naringenin Chalcone
Dose (Intravenous): 0.02%
Dose (Topical): 2%
Observed Effects: Strong antiallergic activity, inhibition of anaphylactic response

Improvement of Adipocyte Functions and Adiponectin Production

Research indicates that naringenin chalcone can positively influence adipocyte functions, particularly concerning adiponectin production. In studies using 3T3-L1 adipocytes, naringenin chalcone was shown to promote both the gene expression and protein secretion of adiponectin. Specifically, it increased adiponectin gene expression by 8.0-fold (p<0.001) and protein secretion by 2.2-fold (p<0.001). researchgate.netnih.gov This effect is suggested to be mediated, in part, by enhancing the activity of peroxisome proliferator-activated receptor gamma (PPAR-γ), a key regulator of adipocyte differentiation and function. researchgate.netnih.gov

Insulin-Sensitizing Effects via Adiponectin-Related Pathway Activation

Naringenin chalcone has demonstrated potential insulin-sensitizing effects, which appear to be linked to the activation of an adiponectin-related pathway. By increasing the expression and secretion of adiponectin, a hormone known to enhance insulin sensitivity, naringenin chalcone may contribute to improved glucose metabolism. researchgate.netnih.gov Furthermore, studies have shown that naringenin chalcone also increases the expression of adiponectin receptor 2 (AdipoR2) in 3T3-L1 adipocytes by 1.8-fold (p<0.01). researchgate.netnih.gov This suggests that the compound could activate the adiponectin pathway by increasing both the ligand (adiponectin) and its receptor (AdipoR2). researchgate.netnih.gov

Regulation of Genes Associated with Mitochondrial Energy Metabolism

Investigations utilizing DNA microarray analysis have revealed that naringenin chalcone can up-regulate genes associated with mitochondrial energy metabolism in 3T3-L1 adipocytes. researchgate.netnih.govglpbio.com This up-regulation of genes involved in energy metabolism further supports the notion of its insulin-sensitizing effects and its potential role in improving adipocyte metabolic functions. researchgate.netnih.gov

Impact on Lipid Accumulation and Adipokines

While some studies on naringenin (the flavanone (B1672756) form, which naringenin chalcone can cyclize into) have explored its effects on lipid accumulation and adipokines like leptin, specific detailed research focusing solely on naringenin chalcone's direct impact on lipid accumulation and a broad range of adipokines is less extensively documented in the provided search results compared to its effects on adiponectin. However, the observed increase in adiponectin, which is inversely correlated with adiposity and has roles in lowering plasma lipids, suggests an indirect impact on lipid metabolism. mdpi.comresearchgate.net Research on naringenin indicates it can decrease lipid accumulation and modulate adipokines, and given the relationship between the two compounds, similar effects might be observed with naringenin chalcone. mdpi.comresearchgate.netnih.govsciopen.com

Here is a summary of selected findings on Naringenin Chalcone's effects on adipocytes:

EffectModel SystemKey FindingCitation
Adiponectin Gene Expression (Increase)3T3-L1 adipocytes8.0-fold increase (p<0.001) researchgate.netnih.gov
Adiponectin Protein Secretion (Increase)3T3-L1 adipocytes2.2-fold increase (p<0.001) researchgate.netnih.gov
AdipoR2 Expression (Increase)3T3-L1 adipocytes1.8-fold increase (p<0.01) researchgate.netnih.gov
PPAR-γ Activity (Enhancement)3T3-L1 adipocytesEnhanced activity researchgate.netnih.gov
Mitochondrial Energy Metabolism Genes3T3-L1 adipocytesUp-regulated genes associated with mitochondrial energy metabolism researchgate.netnih.govglpbio.com
Insulin-Sensitizing Effects3T3-L1 adipocytesExerts insulin-sensitizing effects via adiponectin-related pathway activation researchgate.netnih.gov

Anticancer Activity

Naringenin chalcone has also shown promise in preclinical studies evaluating its anticancer activity against certain cancer cell lines.

Activity against Glioblastoma

Studies have investigated the effects of naringenin chalcone on glioblastoma, an aggressive form of brain cancer. In vitro research using U87MG human glioblastoma cells demonstrated that naringenin chalcone induced dose-dependent and time-dependent cytotoxicity. glpbio.commedchemexpress.combdpsjournal.org Treatment with naringenin chalcone led to significant levels of apoptosis in these cells, characterized by morphological changes such as chromatin condensation, DNA fragmentation, and membrane blebbing. glpbio.commedchemexpress.combdpsjournal.org Furthermore, transmission electron microscopy revealed that naringenin chalcone induced the formation of autophagic vacuoles in U87MG cells, with the number and size of these vacuoles increasing with higher doses. bdpsjournal.org The compound also appeared to activate both phosphorylated and non-phosphorylated PI3K and Akt proteins in these cells. bdpsjournal.org In vivo studies using xenograft mouse models with U87MG human glioblastoma cells showed that naringenin chalcone treatment significantly inhibited tumor weight and tumor volume. glpbio.commedchemexpress.combdpsjournal.org

Here is a summary of selected findings on Naringenin Chalcone's activity against Glioblastoma:

EffectModel SystemKey FindingCitation
CytotoxicityU87MG human glioblastoma cells (in vitro)Dose- and time-dependent cytotoxicity glpbio.commedchemexpress.combdpsjournal.org
Apoptosis InductionU87MG human glioblastoma cells (in vitro)Induced apoptosis (chromatin condensation, DNA fragmentation, membrane blebbing) glpbio.commedchemexpress.combdpsjournal.org
Autophagy InductionU87MG human glioblastoma cells (in vitro)Induced formation of autophagic vacuoles bdpsjournal.org
PI3K/Akt PathwayU87MG human glioblastoma cells (in vitro)Led to activation of phosphorylated and non-phosphorylated PI3K and Akt proteins bdpsjournal.org
Tumor Growth InhibitionU87MG human glioblastoma xenograft mice (in vivo)Significantly inhibited tumor weight and tumor volume glpbio.commedchemexpress.combdpsjournal.org

Cytotoxicity in Other Cancer Cell Lines

While the provided search results specifically highlight glioblastoma activity for naringenin chalcone, research on naringenin (which is closely related and can be formed from naringenin chalcone) has demonstrated cytotoxicity in a variety of other cancer cell lines. These include cell lines derived from breast, stomach, liver, cervix, pancreas, colon, and leukemia cancers. jst.go.jpresearchgate.net Naringenin induced dose-dependent apoptosis in several of these cell lines. jst.go.jpresearchgate.net Given the structural and metabolic relationship between naringenin chalcone and naringenin, these findings suggest a potential for naringenin chalcone to also exhibit cytotoxic effects in a broader range of cancer cell types, although direct studies focusing solely on naringenin chalcone in these specific cell lines were not predominantly featured in the search results.

Chemopreventive Potential

Naringenin chalcone and other chalcones have demonstrated potential as chemopreventive agents, exhibiting activity against various cancers in both in vitro and in vivo models. nih.gov Their chemopreventive effects are attributed to multiple mechanisms, including the disruption of the cell cycle, induction of apoptosis, and modulation of inflammatory mediators. Specifically, Naringenin chalcone has been shown to inhibit the production of pro-inflammatory mediators, such as TNF-α, MCP-1, and NO, in macrophages stimulated with lipopolysaccharide (LPS). nih.gov In addition to in vitro findings, studies have evaluated the anti-tumor effects of Naringenin chalcone in in vivo models, such as in xenograft mice inoculated with human glioblastoma cells.

Antioxidant Effects

Naringenin chalcone is recognized for its significant antioxidant properties. guidetopharmacology.orgciteab.com These effects are crucial in counteracting oxidative stress, which is implicated in various diseases. The chemical structure of chalcones, including the α,β-unsaturated carbonyl group, contributes to their ability to act as antioxidants and potentially interact with biological molecules.

Role in Lowering Myocardial Reactive Oxygen Species (ROS)

Studies have indicated that Naringenin chalcone provides antioxidant benefits by reducing the levels of reactive oxygen species (ROS) in the myocardium, particularly in the context of ischemia damage. citeab.com Reducing ROS levels in the myocardium may help mitigate myocardial damage. While research on Naringenin (the flavanone form) also shows a reduction in ROS production in different cell types and contexts, the chalcone form has been specifically linked to lowering myocardial ROS in ischemia.

Activation of AMPK and ERK Signaling Pathways

The antioxidant benefits of Naringenin chalcone, including the lowering of myocardial ROS in ischemia damage, have been associated with the activation of the AMPK and ERK signaling pathways. citeab.com Chalcones in general have been reported to stimulate glucose uptake through the translocation of GLUT4, a process facilitated by the activation of the AMP-activated protein kinase (AMPK) signaling pathway. Furthermore, research on isosalipurposide, another chalcone, demonstrated its ability to activate the Nrf2-ARE signaling pathway via the phosphorylation of ERK1/2 and AMPK in hepatic cells, suggesting a broader role for chalcones in activating these pathways in different cellular contexts.

Other Reported Biological Activities

Beyond its chemopreventive and antioxidant effects, Naringenin chalcone exhibits a range of other biological activities.

Antimicrobial and Antifungal Properties

Naringenin chalcone possesses antimicrobial and antifungal properties. guidetopharmacology.orgciteab.com Research has investigated its activity against various pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. Studies have also explored its effectiveness against antibiotic-resistant strains, highlighting its potential in addressing the growing concern of microbial resistance. The presence of a 2′-hydroxyl moiety and other structural features within chalcones can influence their antimicrobial activity.

Antidiabetic Potential

The antidiabetic potential of Naringenin chalcone has been explored in several studies. guidetopharmacology.orgciteab.com Research indicates that chalcones can contribute to improved glucose homeostasis through various mechanisms. These include enhancing insulin sensitivity, activating peroxisome proliferator-activated receptor gamma (PPARγ), and inhibiting enzymes involved in carbohydrate digestion, such as α-glucosidase and α-amylase, which helps reduce postprandial hyperglycemia. Furthermore, Naringenin chalcone has been shown to improve adipocyte functions, including enhancing the production and secretion of adiponectin, a hormone that plays a role in insulin sensitization. Studies have also linked the antidiabetic effects of chalcones to the stimulation of glucose uptake via the GLUT4 transporter, a process mediated by the activation of the AMPK signaling pathway.

Neuroprotective Effects

Research into the neuroprotective effects of naringenin chalcone has included investigations into its impact on brain cancer cells. In vitro studies have demonstrated that naringenin chalcone can induce apoptosis in U87MG human glioblastoma cells in a dose-dependent manner. This effect is characterized by observable cell morphological changes such as cell shrinkage and apoptotic body formation. In vivo studies using U87MG human glioblastoma xenograft models in Balb/c nude mice have also indicated that naringenin chalcone exhibits anti-cancer activity, leading to a reduction in tumor volume and weight eurekaselect.com. While these findings relate to effects on brain cancer cells, direct evidence specifically demonstrating the protection of neurons from degenerative processes by naringenin chalcone in the provided literature is limited.

Hepatoprotective Activity

Naringenin chalcone has demonstrated protective effects on the liver in various in vitro and in vivo liver disease models researchgate.net. These hepatoprotective properties are associated with several mechanisms, including antioxidant, anti-fibrotic, and anti-inflammatory activities. Studies indicate that naringenin chalcone can contribute to the inhibition of triglyceride synthesis researchgate.net. Furthermore, in vitro research has shown that chalcones, including naringenin chalcone, possess a notable ability to inhibit the growth of human liver cancer cells researchgate.net.

Anti-atherosclerotic Activity

The anti-atherosclerotic potential of naringenin chalcone has been investigated, particularly concerning its effects on lipid metabolism and related cellular functions. In vitro studies using 3T3-L1 adipocytes have shown that naringenin chalcone can improve adipocyte function by enhancing the production of adiponectin. This enhancement was observed at both the gene expression and protein secretion levels.

Effect on 3T3-L1 Adipocytes Fold Change (vs. Control)
Adiponectin Gene Expression 8.0-fold
Adiponectin Protein Secretion 2.2-fold

In vivo studies in diabetic mice have also shown that naringenin chalcone administration can increase plasma adiponectin levels eurekaselect.com. Adiponectin is an adipokine known for its beneficial effects on glucose and lipid metabolism and its anti-atherosclerotic properties. Chalcones in general have been noted for their hypolipidemic properties researchgate.net, which are relevant to the prevention and management of atherosclerosis.

Derivatives and Structure Activity Relationship Sar Studies

Synthesis and Characterization of Naringenin (B18129) Chalcone (B49325) Derivatives

The synthesis of naringenin chalcone derivatives often involves reactions that modify the core chalcone structure, such as the Claisen-Schmidt reaction. bjmu.edu.cnresearchgate.net This condensation reaction typically involves the reaction of an appropriate acetophenone (B1666503) with an aromatic aldehyde. bjmu.edu.cnmdpi.com For instance, a series of chalcone derivatives based on naringenin as a lead compound have been synthesized through the Claisen-Schmidt reaction of benzopyran-3-formaldehyde and substituted acetophenone. bjmu.edu.cn

Characterization of the synthesized derivatives is crucial to confirm their chemical structures and purity. Common techniques employed include spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS). researchgate.netmdpi.com Physical characterization data, such as melting point and purity confirmed by thin-layer chromatography (TLC), are also typically reported for synthesized compounds. mdpi.com

Impact of Chemical Structure Modifications on Biological Activities

Chemical structure modifications on the naringenin chalcone scaffold can significantly impact its biological activities. Studies have explored the effect of various substituents on the aromatic rings (A and B) and the α,β-unsaturated carbonyl system. The presence and position of hydroxyl and methoxy (B1213986) groups on the chalcone rings, for example, have been shown to be important for antioxidant properties. rsc.org

Modifications can lead to compounds with enhanced potency or altered selectivity towards specific biological targets. For instance, research on chalcone derivatives with various electron-donating and withdrawing substituents has shown varied inhibitory activities against targets like acetylcholinesterase (AChE). mdpi.com The attachment of electron-donating groups has been reported to enhance AChE inhibitory activity, while electron-withdrawing groups resulted in decreased activity. mdpi.com

Development of Novel Therapeutic Agents based on Naringenin Chalcone Scaffold

The naringenin chalcone scaffold serves as a promising template for the development of novel therapeutic agents due to its inherent biological activities. researchgate.netmdpi.com Researchers are exploring the synthesis of derivatives with improved efficacy, bioavailability, and targeted action for various diseases. nih.govresearchgate.net

The ease of synthesis and the ability to readily modify the 1,3-diphenyl-2-propen-1-one moiety make chalcones attractive for medicinal chemistry efforts. researchgate.net This has led to the development of diverse chalcone-based compounds with potential applications as anticancer, anti-inflammatory, antidiabetic, antimicrobial, antioxidant, antiparasitic, psychoactive, and neuroprotective agents. researchgate.net Naringenin chalcone derivatives, specifically, are being investigated for their potential in addressing conditions like Alzheimer's disease and allergic inflammation. rsc.orgbjmu.edu.cnnih.gov

Structure-Activity Relationships for Cholinesterase Inhibitory Activity

Structure-activity relationship (SAR) studies have been conducted to understand how structural features of naringenin chalcone derivatives influence their ability to inhibit cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). bjmu.edu.cnmdpi.comnih.gov Inhibition of these enzymes is a strategy for the treatment of Alzheimer's disease. nih.gov

Studies have shown that certain chalcone compounds exhibit inhibitory activities against AChE and BuChE. bjmu.edu.cn For example, a study on chalcone derivatives based on naringenin identified compounds with inhibitory effects on both enzymes. bjmu.edu.cn Molecular docking studies can provide insights into the interactions between these derivatives and the active sites of cholinesterases, highlighting the importance of specific functional groups and their positions for binding affinity and inhibitory potency. bjmu.edu.cnnih.gov Strong interactions with key amino acid residues in the enzyme's catalytic and peripheral regions are considered crucial for potent AChE inhibition. nih.gov Modifications involving amine substituents, such as aliphatic amines, have been suggested to show more potent activity compared to aromatic amines in some chalcone Mannich bases. mdpi.com

Here is a table summarizing some general SAR findings related to chalcones and their biological activities, drawing from the provided context:

Structural FeatureImpact on Activity (General Chalcones)Relevant Activity ExamplesSource
Methoxy and Hydroxy groups on Rings A & BCrucial for antioxidant properties.Antioxidant rsc.org
Electron-donating groupsEnhanced AChE inhibitory activity.Cholinesterase inhibition mdpi.com
Electron-withdrawing groupsDecreased AChE inhibitory activity.Cholinesterase inhibition mdpi.com
2′,4′-dihydroxylated A ringPharmacophoric element for antibacterial activities.Antibacterial acs.org
Lipophilic substituted B ringPharmacophoric element for antibacterial activities.Antibacterial acs.org
Aliphatic amines (Mannich bases)More potent cholinesterase inhibition compared to aromatic amines.Cholinesterase inhibition (AChE, BuChE) mdpi.com
Cyclic amine derivativesDecreased inhibition of both AChE and BuChE.Cholinesterase inhibition (AChE, BuChE) mdpi.com
Methoxy substitution (especially Ring A)Suggested impact on cholinesterase inhibition (context dependent).Cholinesterase inhibition mdpi.com
Hydroxy groups at 5- and 7-positionsEnhanced antibacterial activities (in related scaffolds like chromanones).Antibacterial (inferred from related flavonoid structures) acs.org

Pharmacokinetic and Biotransformation Studies

Bioavailability of Naringenin (B18129) Chalcone (B49325)

The bioavailability of naringenin chalcone in humans after dietary ingestion has been a subject of research. Studies have aimed to determine the extent to which this compound becomes available in the systemic circulation.

Absorption from Dietary Sources in Humans

Here is a table summarizing the plasma concentrations observed in a human study after cherry tomato ingestion:

CompoundFormTime to Max Concentration (h)Average Maximum Concentration (nmol/L)
Naringenin ChalconeFree~1~0.8
Naringenin ChalconeConjugated~3~0.5
NaringeninFree-Hardly elevated above baseline
NaringeninConjugated~3~12

Note: Data derived from a study involving ingestion of 600g cherry tomatoes (17.3 mg naringenin chalcone, 0.2 mg naringenin, 195 mg naringin) by healthy men (n=10). researchgate.netnih.govhogrefe.com

Influence of Intramolecular Cyclization to Naringenin

Naringenin chalcone can undergo intramolecular cyclization to form naringenin, a related flavanone (B1672756). oup.comwikipedia.orgigem.org This reaction can occur spontaneously, but it is also catalyzed by the enzyme chalcone isomerase (CHI) in plants. oup.comwikipedia.orgigem.org In the context of bioavailability, this cyclization is considered a factor that likely contributes to the poor availability of naringenin chalcone, as it converts the chalcone into naringenin. researchgate.nethogrefe.com While naringenin itself is also found in dietary sources and has been studied for its bioavailability, the conversion of naringenin chalcone to naringenin impacts the levels of the original chalcone compound available in the body. researchgate.nethogrefe.commdpi.com

Metabolism and Metabolite Identification

Once absorbed, naringenin chalcone undergoes metabolic transformations within the body. These processes primarily involve conjugation reactions.

Glucuronidation Pathways (e.g., Naringenin Chalcone-2'-O-β-D-glucuronide)

Glucuronidation is a major phase II metabolic pathway for flavonoids, including naringenin chalcone and its cyclized form, naringenin. mdpi.commdpi.comchemfaces.com Studies in rats orally administered with naringenin chalcone have identified glucuronidated metabolites as significant products. chemfaces.comacs.orgnih.gov One specifically identified metabolite is naringenin chalcone-2'-O-β-D-glucuronide. chemfaces.comacs.orgnih.gov Other glucuronidated metabolites detected in urine include naringenin-7-O-β-D-glucuronide and naringenin-4'-O-β-D-glucuronide, suggesting that cyclization to naringenin occurs before or during metabolism. chemfaces.comacs.orgnih.gov

Detection of Metabolites in Plasma and Urine

Metabolites of naringenin chalcone have been detected and identified in biological fluids such as plasma and urine. oup.comacs.orgnih.gov In a study with rats, HPLC analysis of urine samples revealed the presence of three major metabolites, tentatively identified using LC-MS and NMR as naringenin chalcone-2'-O-β-D-glucuronide, naringenin-7-O-β-D-glucuronide, and naringenin-4'-O-β-D-glucuronide. chemfaces.comacs.orgnih.gov In plasma, naringenin chalcone-2'-O-β-D-glucuronide was the only metabolite detected after oral administration of naringenin chalcone to rats, with its peak plasma level observed at 1 hour. chemfaces.comacs.orgnih.gov Human studies have also shown the presence of conjugated forms of naringenin chalcone (glucuronides and sulfates) in plasma after dietary intake. researchgate.netnih.govhogrefe.com

In Vivo Pharmacokinetics and Distribution

While detailed in vivo pharmacokinetic and distribution data specifically for naringenin chalcone is less extensive compared to its cyclized form, naringenin, some information is available from animal studies. In rats orally administered naringenin chalcone, the metabolites, particularly naringenin chalcone-2'-O-β-D-glucuronide, are detected in plasma relatively quickly. chemfaces.comacs.orgnih.gov The half-life of naringenin chalcone metabolites in rat blood has been reported to be around 5.5 ± 1.7 hours, with approximately 60% of the administered compound being absorbed. glpbio.comglpbio.com The distribution of naringenin chalcone and its metabolites to specific tissues has not been extensively detailed in the provided search results, though related flavonoids like naringenin are known to distribute to tissues including the lungs, trachea, gastrointestinal tract, liver, and kidneys. nih.gov Further research is needed to fully characterize the in vivo pharmacokinetics and tissue distribution of naringenin chalcone itself.

Interaction with Gut Microbiota and its Role in Biotransformation

The interaction between dietary flavonoids, including naringenin chalcone, and the gut microbiota is a critical aspect influencing their bioavailability and bioactivity. Flavonoids, often ingested as glycosides, undergo significant biotransformation by commensal microorganisms residing in the intestine. nih.govresearchgate.net This microbial metabolism can lead to a diverse array of bioactive products. nih.gov

Naringenin chalcone is structurally related to naringenin, a flavanone. While naringenin is found naturally, naringenin chalcone is also present in some foods like tomatoes and can be formed from naringenin. mdpi.com The gut microbiota plays a significant role in the metabolism of these compounds. nih.govpnas.org

One key metabolic pathway involves the cleavage of the heterocyclic C-ring of flavanones, such as naringenin, which can proceed through intermediates like naringenin chalcone and phloretin (B1677691). nih.gov This C-ring cleavage is catalyzed by bacterial enzymes, including a chalcone-synthase-like bacterial polyketide synthase. nih.govresearchgate.net This process results in the formation of smaller phenolic acids, such as 3-(4-hydroxyphenyl)propionic acid (3,4-HPPA). nih.govpnas.orgengconfintl.org

Studies using in vitro fecal cultures have demonstrated the degradation of naringenin by gut bacteria, leading to the detection of metabolites like 3,4-HPPA. nih.gov While high concentrations of 3,4-HPPA were detected, the presence of naringenin chalcone itself was not always observed in these cultures, suggesting its rapid conversion to downstream metabolites. nih.gov

Specific gut bacterial species have been identified as being capable of degrading flavonoids by opening the C-ring. Flavonifractor plautii is one such species reported to catalyze this reaction in the murine intestine. nih.gov Eubacterium ramulus and Flavonifractor plautii are documented gut bacteria that can produce the dihydrochalcone (B1670589) phloretin from naringenin chalcone. tandfonline.com E. ramulus utilizes enzymes like chalcone isomerase and flavanone-/flavanonol-cleaving reductase to degrade certain flavonoids into chalcones and dihydrochalcones. researchgate.net

The extent of flavonoid bioconversion by the gut microbiota exhibits significant interindividual variability, likely due to differences in the composition and enzymatic repertoire of the microbial community. pnas.orgtandfonline.com The abundance of certain bacterial families, such as Sutterellaceae and Enterobacteriaceae, has been positively correlated with the degradation of other flavonoids like quercetin, suggesting that microbiota composition influences the metabolic fate of these compounds. nih.gov

The metabolites produced by gut bacteria, including those derived from naringenin chalcone, can have different biological activities compared to the parent compounds. nih.gov For instance, naringenin chalcone has shown moderate activity as an aryl hydrocarbon receptor (AhR) ligand in cell-based assays, while naringenin and 3,4-HPPA exhibited little activity. nih.govengconfintl.org These findings highlight that gut microbiota-mediated metabolism can directly impact the bioactivity profile of dietary flavonoids and potentially influence physiological responses in the intestine, such as inflammatory responses. nih.gov

While naringenin is well absorbed throughout the gastrointestinal tract, its poor bioavailability is primarily attributed to extensive intestinal first-pass metabolism, including conjugation and microbial biotransformation. cambridge.org The metabolites formed by gut bacteria are often more readily absorbed than the parent flavonoids and can reach higher concentrations in systemic circulation. researchgate.netengconfintl.org

The study of gut microbiota-mediated biotransformation of flavonoids is ongoing, with efforts focused on identifying the specific enzymes and bacterial species responsible for these metabolic conversions. nih.govengconfintl.org Techniques combining enzyme promiscuity prediction, metabolomics, and in vitro model systems are being employed to systematically characterize the products of gut bacterial flavonoid metabolism. nih.govresearchgate.net

Here is a table summarizing some key findings regarding the gut microbial biotransformation of naringenin chalcone and related compounds:

CompoundGut Microbes Involved (Examples)Transformation Type(s)Metabolites Formed (Examples)NotesSource
NaringeninMixed fecal cultures, F. plautii, B. subtilisC-ring cleavageNaringenin chalcone (intermediate), Phloretin, 3,4-HPPAMetabolism can lead to bioactive products; interindividual variability. nih.govpnas.org
Naringenin chalconeE. ramulus, F. plautiiReduction, CleavagePhloretin, 3-(4-hydroxyphenyl)-propionic acid, PhloroglucinolE. ramulus and F. plautii can produce phloretin. tandfonline.comnih.gov
NaringeninLactobacillus rhamnosus NCTC 10302Hydrolysis, Ring fission, Dehydroxylation3-(phenyl) propionic acidConverts naringenin-7-O-rutinoside. nih.gov

This table is based on research findings and illustrates the complex metabolic pathways undertaken by gut bacteria on naringenin and its related chalcone form.

Further research is needed to fully elucidate the complex interactions between naringenin chalcone, the diverse gut microbial community, and the resulting impact on human health. researchgate.net Understanding the specific enzymes and bacteria involved in these biotransformations can provide insights into how to potentially modulate the gut microbiota to enhance the beneficial effects of dietary flavonoids. nih.gov

Advanced Research Methodologies and Analytical Approaches

Chromatographic Techniques for Identification and Quantification (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for separating Naringenin (B18129) chalcone (B49325) from complex mixtures, identifying its presence, and quantifying its concentration in various samples, such as plant extracts or biological fluids. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of Naringenin chalcone. For instance, HPLC analysis has been employed to identify and quantify the major metabolites of orally administered Naringenin chalcone in rats, revealing the presence of three main metabolites in urine and one in plasma. acs.org, nih.gov Naringenin chalcone and its isomer naringenin can be separated and distinguished chromatographically using reverse phase conditions, with naringenin chalcone typically eluting slightly later. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS) provides a powerful combination of chromatographic separation and mass analysis, allowing for sensitive detection and identification of Naringenin chalcone and its related compounds based on their mass-to-charge ratio and fragmentation patterns. LC-MS has been used in conjunction with NMR to tentatively identify metabolites of Naringenin chalcone in rat plasma and urine, including naringenin chalcone-2'-O-β-D-glucuronide, naringenin-7-O-β-D-glucuronide, and naringenin-4'-O-β-D-glucuronide. acs.org, nih.gov UHPLC-QTOF-MS has also been utilized to analyze plasma levels of free and conjugated Naringenin chalcone (glucuronide and sulfate) after dietary intake in humans. hogrefe.com

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IRMPD Spectroscopy)

Spectroscopic methods are crucial for determining the chemical structure of Naringenin chalcone and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms within a molecule. 1H-NMR spectroscopy has been used to confirm the identity of synthesized Naringenin chalcone. jst.go.jp NMR analysis has also indicated that Naringenin chalcone can form additional linkages through its conjugated double bond when incorporated into lignin (B12514952) polymers. nih.gov, osti.gov

Infrared Multiple-Photon Dissociation (IRMPD) spectroscopy, often coupled with mass spectrometry, is a valuable technique for differentiating between structural isomers, such as Naringenin chalcone and its isomer naringenin. ru.nl, acs.org, researcher.life, nih.gov, researchgate.net This method involves isolating protonated ions in a mass spectrometer and interrogating them with infrared light. The resulting fragmentation pattern provides structural insights. The spectral range between 1400 and 1700 cm-1 has been identified as particularly useful for distinguishing between protonated naringenin and naringenin chalcone. acs.org, researcher.life, nih.gov Comparisons between experimental IRMPD and calculated IR spectra can help elucidate the geometries of protonated isomers. researcher.life

Reporter Gene Assays for Pathway Activation Studies

Reporter gene assays are utilized to investigate the ability of Naringenin chalcone to activate or inhibit specific signaling pathways. These assays typically involve a reporter gene (e.g., luciferase) linked to a promoter sequence that is responsive to the activation of a particular pathway. If Naringenin chalcone interacts with a component of that pathway, it can lead to changes in reporter gene expression, which can be easily measured. Reporter gene assays have revealed that Naringenin chalcone can enhance the activity of peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov, researchgate.net This suggests that Naringenin chalcone may exert some of its biological effects, such as improving adipocyte function, through the activation of PPARγ-mediated pathways. nih.gov, researchgate.net

DNA Microarray and Gene Ontology Analysis for Gene Expression Profiling

To gain a broader understanding of how Naringenin chalcone affects cellular processes, researchers employ techniques like DNA microarray and Gene Ontology (GO) analysis to profile changes in gene expression on a large scale. DNA microarray experiments allow for the simultaneous measurement of the expression levels of thousands of genes. When used in studies with Naringenin chalcone, this technique has shown that Naringenin chalcone can up-regulate genes associated with mitochondrial energy metabolism in 3T3-L1 adipocytes. nih.gov, researchgate.net, glpbio.com

Gene Ontology analysis is then applied to interpret the functional implications of the observed changes in gene expression. By categorizing the up-regulated and down-regulated genes based on their known biological roles, GO analysis helps to identify the cellular pathways and processes that are most significantly affected by Naringenin chalcone treatment. Studies using GO analysis in conjunction with DNA microarrays have indicated that Naringenin chalcone's effects on 3T3-L1 adipocytes include the up-regulation of genes related to mitochondrial energy metabolism, while genes in categories such as cell adhesion were down-regulated. nih.gov, researchgate.net This provides insights into the potential mechanisms underlying its insulin-sensitizing effects. nih.gov, researchgate.net Comparative transcriptome analysis has also been used to identify genes, such as naringenin chalcone reductases (NCRs), involved in the biosynthesis of dihydrochalcones from Naringenin chalcone in plants. oup.com, nih.gov

In Vitro and In Vivo Model Systems for Biological Activity Assessment

A variety of in vitro (cell-based) and in vivo (animal) model systems are used to assess the biological activities of Naringenin chalcone.

3T3-L1 adipocytes: These mouse preadipocyte cells are commonly used to study adipogenesis and the effects of compounds on adipocyte function. Naringenin chalcone treatment has been shown to improve adipocyte functions in 3T3-L1 cells by enhancing adiponectin production. glpbio.com, medchemexpress.com, nih.gov, researchgate.net, medchemexpress.com, clinisciences.com, glpbio.com Studies have demonstrated that Naringenin chalcone increases adiponectin mRNA levels and protein secretion in a dose-dependent manner. medchemexpress.com, nih.gov, researchgate.net, medchemexpress.com, clinisciences.com

Interactive Table 1: Effect of Naringenin Chalcone on Adiponectin Production in 3T3-L1 Adipocytes

Concentration (µM)Adiponectin mRNA Increase (fold)Adiponectin Protein Secretion Increase (fold)Reference
25-100Up to 8.0Significantly increased medchemexpress.com, nih.gov, researchgate.net, medchemexpress.com, clinisciences.com
25-50-Enhanced medchemexpress.com, medchemexpress.com

RAW 264 macrophages: These mouse macrophage cells are frequently used to study inflammatory responses. Naringenin chalcone has been shown to inhibit the production of pro-inflammatory mediators such as TNF-alpha, MCP-1, and nitric oxide (NO) in LPS-stimulated RAW 264 macrophages in a dose-dependent manner. medchemexpress.com, medchemexpress.com, clinisciences.com, nih.gov This indicates its potential anti-inflammatory properties. Studies have also shown that Naringenin chalcone can suppress the degradation of IκB-α in these cells. medchemexpress.com, medchemexpress.com

Interactive Table 2: Effect of Naringenin Chalcone on Pro-inflammatory Mediators in LPS-Stimulated RAW 264 Macrophages

Concentration (µM)Effect on TNF-alpha ProductionEffect on MCP-1 ProductionEffect on NO ProductionReference
0-200InhibitedInhibitedInhibited medchemexpress.com, medchemexpress.com, clinisciences.com, nih.gov

Glioblastoma xenograft models: These in vivo models involve implanting human glioblastoma cells (e.g., U87MG) into immunocompromised mice to study tumor growth and evaluate the efficacy of potential anti-cancer agents. Naringenin chalcone treatment has been shown to significantly inhibit tumor weight and tumor volume in xenograft tumor models of nude mice. glpbio.com, medchemexpress.com, clinisciences.com, bdpsjournal.org, nih.gov, x-mol.net Studies have investigated the anti-tumor effects of Naringenin chalcone against U87MG human glioblastoma cells in such models. bdpsjournal.org, nih.gov

Allergic asthmatic mouse models: These models are used to study allergic airway inflammation and evaluate compounds with potential anti-allergic effects. In experimental mouse models of allergic asthma induced by ovalbumin, oral administration of Naringenin chalcone has been shown to suppress allergic asthma by inhibiting the type-2 function of CD4 T cells. glpbio.com, medchemexpress.com, medchemexpress.com, caymanchem.com, clinisciences.com, researchgate.net, nih.gov Naringenin chalcone treatment significantly inhibited eosinophilic airway inflammation, airway hyperresponsiveness, and Th2 cytokine production in these models. glpbio.com, researchgate.net, nih.gov

Future Directions and Translational Research for Naringenin Chalcone

Addressing Toxicological Challenges and Safety Profiles of Naturally Occurring Chalcones

Addressing the toxicological challenges and establishing comprehensive safety profiles are crucial steps for the clinical and commercial translation of naturally occurring chalcones, including naringenin (B18129) chalcone (B49325). While some studies suggest that natural and synthetic chalcones can be non-toxic to normal cells and possess significant pharmacological capabilities, further in-depth research is required. rsc.orgnih.gov This research should aim to clarify toxicity concerns and understand the cellular mechanisms behind their actions. rsc.org The structural diversity of chalcone derivatives means that slight chemical modifications can lead to promising drug lead candidates, but this also necessitates thorough toxicological evaluation of specific compounds like naringenin chalcone and its derivatives. rsc.org Future studies should focus on pharmacokinetic profiling to fully exploit their potential while ensuring safety. mdpi.com

Exploration of Naringenin Chalcone in Specific Disease Models Requiring Further Investigation

Naringenin chalcone and related chalcones have shown potential in various disease models, but further investigation is needed to fully understand their therapeutic applications, particularly in complex conditions like cardiovascular and neurodegenerative diseases.

Cardiovascular Diseases

Chalcones, including those found in foods like citrus fruits and tomatoes, are recognized for their potential protective effects against cardiovascular diseases. rsc.orgmdpi.comnih.govresearchgate.netmdpi.com These effects are often linked to their strong antioxidant properties and inhibitory activities against processes like lipid peroxidation. mdpi.com Research on naringenin and its derivatives, such as naringin (B1676962) and naringin dihydrochalcone (B1670589), has explored their protective actions on blood cells, which are important in the development of atherosclerosis. mdpi.com Studies have shown that these compounds can protect erythrocytes from oxidation. mdpi.com Naringenin itself has demonstrated high activity in reducing hemolysis induced by free radical-inducers in erythrocytes. mdpi.com

CompoundEffect on AAPH-induced hemolysis (100 µM)Effect on H₂O₂-induced hemolysis (100 µM)
NaringeninApprox. 67% reductionApprox. 50% reduction
NaringinWeaker effect than NaringeninWeaker effect than Naringenin
Naringin dihydrochalconeWeaker effect than NaringeninWeaker effect than Naringenin

Furthermore, naringin dihydrochalcone has shown stronger antiplatelet activity compared to naringenin in some studies. mdpi.com This suggests that specific derivatives of naringenin chalcone may hold particular promise for cardiovascular health, warranting further dedicated research.

Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, involve the progressive degeneration of neurons. mdpi.comresearchgate.netnih.gov Chalcones have been investigated as potential neuroprotective agents due to their various biological activities, including antioxidant and anti-inflammatory effects. mdpi.comresearchgate.netnih.gov Naringenin, which is closely related to naringenin chalcone, has been a focus of research for its neuroprotective effects against conditions like Alzheimer's disease. researchgate.net Studies have explored its potential to improve cognitive function and memory in animal models. researchgate.net The reestablishment of cholinergic transmission through the inhibition of acetylcholinesterase (AChE) is a research approach for Alzheimer's treatment, and naringenin has shown potential inhibitory activity against this enzyme. nih.gov Research has also explored synthesized flavonoid derivatives from naringenin for their AChE inhibitory activities, with some chalcone derivatives showing promising results. nih.gov

CompoundAChE Inhibitory Activity (IC₅₀)
NaringeninLess potent than some derivatives
Compound 713.0 ± 1.9 µM
Other derivativesVaried activity (< 100 µM)

Further research is needed to fully elucidate the mechanisms by which naringenin chalcone and its derivatives exert neuroprotective effects and to evaluate their efficacy in relevant disease models. researchgate.netresearchgate.net

Translational Potential of Naringenin Chalcone in Functional Foods and Nutraceuticals

Naringenin chalcone's natural occurrence in edible plants like tomatoes makes it a promising candidate for translation into functional foods and nutraceuticals. rsc.orgrsc.orgnih.govresearchgate.net Chalcones are frequently used as food additives due to their stability and safety. rsc.org The presence of naringenin chalcone in foods like tomatoes contributes to their reported health benefits, including antioxidant activity. mdpi.comresearchgate.net Research highlights the potential of plant-derived dietary factors in the prevention of chronic diseases. wiley.com The integration of naringenin chalcone into functional foods or developing nutraceuticals based on this compound could offer a natural approach to promoting health and preventing certain conditions. wiley.com However, its bioavailability from dietary sources can be poor, which is a factor to consider for translational applications. researchgate.net

Integration of Omics Technologies for Comprehensive Biological Understanding

The application of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, holds significant potential for a comprehensive biological understanding of naringenin chalcone's effects and its biosynthesis. Naringenin chalcone is a key intermediate in the flavonoid biosynthesis pathway in plants, and omics technologies can help analyze this pathway. frontiersin.orgmdpi.comoup.com Transcriptomic analysis can reveal changes in gene expression related to flavonoid synthesis, while metabolomics can identify and quantify metabolites like naringenin chalcone. oup.comresearchgate.net Integrated multi-omics strategies can provide insights into the complex molecular mechanisms underlying the biological activities of naringenin chalcone. mdpi.comoup.com For example, studies using microarray technology have revealed that naringenin chalcone can up-regulate genes linked with energy metabolism, reflecting its insulin-sensitizing effects. researchgate.net

Omics TechnologyApplication for Naringenin Chalcone Research
GenomicsIdentifying genes involved in naringenin chalcone biosynthesis and metabolism.
TranscriptomicsAnalyzing gene expression patterns in response to naringenin chalcone or related to its production. oup.com
ProteomicsStudying the proteins affected by naringenin chalcone or involved in its pathway.
MetabolomicsIdentifying and quantifying naringenin chalcone and related metabolites in biological systems or plants. oup.comresearchgate.net
Integrated OmicsProviding a holistic view of the biological impact and pathways related to naringenin chalcone. mdpi.comoup.com

Integrating these technologies can help to clarify structure-activity relationships and understand the cellular mechanisms behind the actions of chalcones. rsc.org

Development of Optimized Delivery Systems

The therapeutic potential of natural compounds like naringenin, which is closely related to naringenin chalcone, can be limited by factors such as poor solubility and bioavailability. researchgate.netnih.govbio-conferences.org This highlights the need for the development of optimized delivery systems for naringenin chalcone. Nanotechnology-based approaches, including various nanocarriers, have shown promise in improving the solubility and bioavailability of hydrophobic compounds. researchgate.netnih.govbio-conferences.orgmdpi.comnih.gov

Various nano-delivery systems have been explored for related flavonoids like naringenin, such as polymeric nanoparticles, micelles, liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), nanosuspensions, and nanoemulsions. nih.govbio-conferences.org These systems can offer advantages like protecting the compound, enabling controlled release, and targeting specific tissues, thereby enhancing performance and potentially reducing undesirable side effects. nih.gov

Nano-Delivery SystemPotential Benefits for Naringenin Chalcone Delivery
Polymeric nanoparticlesEnhanced solubility, stability, protection, and targeted delivery. researchgate.netbio-conferences.orgnih.gov
MicellesEncapsulation of hydrophobic compounds. nih.gov
LiposomesProtection and targeted delivery. researchgate.netbio-conferences.org
Solid Lipid NanoparticlesImproved bioavailability and stability. researchgate.netbio-conferences.org
NanosuspensionsImproved dissolution and absorption. bio-conferences.org
NanoemulsionsHigh thermodynamic stability and enhanced solubilization. mdpi.com

Further research is needed to develop and optimize specific nano-delivery systems for naringenin chalcone to improve its pharmacokinetic properties and maximize its therapeutic efficacy. researchgate.netbio-conferences.org

Q & A

Q. What are the primary biosynthetic pathways for naringenin chalcone in plants, and how do enzymes like chalcone synthase (CHS) and chalcone isomerase (CHI) regulate its formation?

Naringenin chalcone is synthesized via the phenylpropanoid pathway, where CHS catalyzes the condensation of p-coumaroyl-CoA and three malonyl-CoA molecules to form the chalcone backbone . CHI then isomerizes naringenin chalcone into naringenin, a critical precursor for flavonoids . Methodological validation of these steps often involves heterologous expression of CHS/CHI in systems like Saccharomyces cerevisiae or E. coli, followed by HPLC analysis to confirm product identity . Transcriptome data and enzyme assays (e.g., SDS-PAGE, activity tests with recombinant proteins) are used to verify gene functionality .

Q. What analytical techniques are most reliable for quantifying naringenin chalcone in biological samples?

High-resolution mass spectrometry (HRMS) coupled with isotope abundance analysis is widely used for structural elucidation . Quantification typically employs external standards via HPLC or LC-MS, with naringenin chalcone and related flavonoids (e.g., naringenin) purchased from certified suppliers (e.g., Cerilliant, Sigma Aldrich) . Raman spectroscopy has also been applied to study chalcone interactions in plant cuticles, though methylation artifacts may require validation .

Q. How does naringenin chalcone accumulation affect metabolic flux in flavonoid-deficient mutants?

In Arabidopsis mutants lacking CHI activity, naringenin chalcone derivatives (e.g., phenolic choline esters) accumulate, indicating compensatory pathways or upstream metabolic expansion . Metabolomic workflows combining LC-MS, database searches (Reaxys, SciFinder), and mutant comparisons are critical for identifying novel metabolites and pathway shifts .

Advanced Research Questions

Q. What molecular mechanisms underlie the catalytic activity of chalcone isomerase (CHI) on naringenin chalcone?

CHI facilitates a Michael addition reaction by stabilizing the protonated form of naringenin chalcone. Arg-35 in the enzyme’s active site lowers the pKa of the 2'-hydroxyl group, enabling cyclization into naringenin . Conformational studies using X-ray crystallography (e.g., PDB structures 1EYQ, 5YX3) and docking simulations reveal substrate positioning and electrostatic interactions critical for catalysis . Competitive inhibition assays (e.g., liquiritigenin vs. naringenin chalcone) further clarify substrate specificity .

Q. How can transcriptomic and genetic engineering approaches optimize naringenin chalcone production in non-model organisms?

Transcriptome-guided identification of biosynthetic genes (e.g., F3H, CHS) in species like Trapa bispinosa enables pathway reconstruction in engineered yeast . Deletion/complementation studies in Streptomyces clavuligerus confirmed that non-clustered genes (e.g., ncs, ncyP, tal) are essential for prokaryotic naringenin production, suggesting horizontal gene transfer from plants . CRISPR-Cas9 editing of regulatory elements (e.g., promoters, transcription factors) can further enhance flux toward chalcone synthesis .

Q. What experimental strategies resolve contradictions in reported naringenin chalcone metabolites across different biological systems?

Discrepancies in metabolite profiles (e.g., ring fission products in mammals vs. intact chalcone in plants) require system-specific validation. For example, in vivo isotope tracing in rodent models identified naringenin chalcone derivatives like phloretin and aromatic acids , while plant studies focus on CHS/CHI-dependent pathways . Multi-omics integration (metabolomics, proteomics, transcriptomics) and cross-species enzyme assays help reconcile divergent findings .

Q. How do naringenin chalcone’s anti-inflammatory properties correlate with its structural modifications in different experimental models?

Structure-activity relationship (SAR) studies show that hydroxylation patterns influence bioactivity. In murine models, naringenin chalcone inhibits TNF-α and MCP-1 production in macrophages via PPARγ activation . Comparative assays with methylated analogs (e.g., flavokawain C) reveal that free hydroxyl groups are critical for binding efficacy . Dose-response curves and RNA-seq analysis of treated adipocytes or immune cells are standard methodologies .

Methodological Considerations

  • Handling and Safety : Naringenin chalcone requires storage at 2–8°C in powder form . Lab safety protocols (GHS07) mandate PPE (gloves, eye protection) due to risks of skin/eye irritation .
  • Data Reproducibility : Detailed experimental sections (per Beilstein Journal guidelines) must include reagent sources, instrument parameters (e.g., MS scan modes ), and statistical methods (e.g., nonlinear regression in Prism ).

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(E)-Naringenin chalcone

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